molecular formula C8H18NO3P B14618310 Diethyl [1-(dimethylamino)ethenyl]phosphonate CAS No. 56919-77-8

Diethyl [1-(dimethylamino)ethenyl]phosphonate

Cat. No.: B14618310
CAS No.: 56919-77-8
M. Wt: 207.21 g/mol
InChI Key: JQEFSGIAKZAREU-UHFFFAOYSA-N
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Description

Diethyl [1-(dimethylamino)ethenyl]phosphonate is an organophosphorus compound with the molecular formula C8H18NO3P It is a phosphonate ester that contains a dimethylamino group and an ethenyl group attached to the phosphorus atom

Properties

CAS No.

56919-77-8

Molecular Formula

C8H18NO3P

Molecular Weight

207.21 g/mol

IUPAC Name

1-diethoxyphosphoryl-N,N-dimethylethenamine

InChI

InChI=1S/C8H18NO3P/c1-6-11-13(10,12-7-2)8(3)9(4)5/h3,6-7H2,1-2,4-5H3

InChI Key

JQEFSGIAKZAREU-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(=C)N(C)C)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl [1-(dimethylamino)ethenyl]phosphonate can be synthesized through several methods. One common approach involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. Another method involves the use of palladium-catalyzed cross-coupling reactions between H-phosphonate diesters and vinyl halides under microwave irradiation . These reactions typically occur with retention of configuration at the phosphorus center and in the vinyl moiety.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of microwave irradiation and palladium catalysts can significantly reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Diethyl [1-(dimethylamino)ethenyl]phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids or phosphine oxides.

    Reduction: Reduction reactions can convert the phosphonate to phosphines or other reduced phosphorus compounds.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group or the ethenyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphonic acids, while substitution reactions can produce a wide range of substituted phosphonates with different functional groups .

Scientific Research Applications

Diethyl [1-(dimethylamino)ethenyl]phosphonate has several scientific research applications, including:

Mechanism of Action

The mechanism by which diethyl [1-(dimethylamino)ethenyl]phosphonate exerts its effects involves interactions with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its ability to form stable phosphonate esters makes it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis and other fields .

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